4-(2-Bromo-3-chlorobenzyl)morpholine

Physicochemical Profiling Drug-Likeness Permeability

This 2-bromo-3-chloro regioisomer offers a unique steric and electronic profile (cLogP 1.183, TPSA 20.23 Ų) unavailable from 5-chloro analogs. Its ortho-bromo group enables selective Pd-catalyzed cross-coupling, while the meta-chloro group remains orthogonal for secondary coupling. Ideal for diversifying morpholine libraries and 5HT2C agonist SAR where reduced brain penetration is desired. Essential for medicinal chemists requiring this precise substitution pattern for lead optimization.

Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
Cat. No. B8056877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-3-chlorobenzyl)morpholine
Molecular FormulaC11H13BrClNO
Molecular Weight290.58 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=C(C(=CC=C2)Cl)Br
InChIInChI=1S/C11H13BrClNO/c12-11-9(2-1-3-10(11)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2
InChIKeyIPHMZVODSDIMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-3-chlorobenzyl)morpholine: CAS 2137986-20-8 Baseline Data and Procurement Context


4-(2-Bromo-3-chlorobenzyl)morpholine is a halogenated N-benzylmorpholine derivative with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol . The compound features a morpholine ring substituted at the N-position with a 2-bromo-3-chlorobenzyl group, a substitution pattern that confers distinct electronic and steric properties compared to other halogen-substituted benzylmorpholine analogs . It is listed under CAS Registry Number 2137986-20-8 and is commercially available as a research chemical building block for medicinal chemistry and organic synthesis applications .

Why 4-(2-Bromo-3-chlorobenzyl)morpholine Cannot Be Swapped with Generic Halogenated Benzylmorpholines


The precise positioning of bromine at the ortho (2-) and chlorine at the meta (3-) position of the benzyl ring in 4-(2-Bromo-3-chlorobenzyl)morpholine creates a unique steric and electronic environment that cannot be replicated by regioisomers such as 4-(2-Bromo-5-chlorobenzyl)morpholine or analogs lacking mixed halogens. This specific substitution pattern influences the compound's lipophilicity (cLogP), topological polar surface area (TPSA), and the differential reactivity of the C–Br versus C–Cl bonds in cross-coupling reactions [1][2]. As a result, substituting this compound with a generic 'bromo-chloro-benzylmorpholine' would alter key physicochemical properties and synthetic utility, potentially compromising lead optimization campaigns or multi-step synthetic routes that rely on this precise reactivity profile [2].

Quantitative Differentiation Evidence for 4-(2-Bromo-3-chlorobenzyl)morpholine vs. Closest Analogs


LogP Differentiation: 4-(2-Bromo-3-chlorobenzyl)morpholine Exhibits Lower Lipophilicity than Its 5-Chloro Regioisomer

In silico predictions indicate that 4-(2-Bromo-3-chlorobenzyl)morpholine has a calculated cLogP of 1.183, which is approximately 2.05 log units lower than the cLogP of 3.235 reported for the closely related analog 4-(2-bromo-5-chlorophenyl)morpholine [1][2]. This substantial difference in lipophilicity translates to an estimated >100-fold difference in octanol-water partition coefficient, which can significantly impact membrane permeability, aqueous solubility, and off-target binding profiles in biological assays [1].

Physicochemical Profiling Drug-Likeness Permeability

Topological Polar Surface Area (TPSA) Contrast with 5-Chloro Regioisomer

The topological polar surface area (TPSA) of 4-(2-Bromo-3-chlorobenzyl)morpholine is reported as 20.23 Ų, which is 7.73 Ų higher than the 12.5 Ų TPSA reported for the 5-chloro regioisomer 4-(2-Bromo-5-chlorobenzyl)morpholine [1]. A TPSA difference of this magnitude can influence passive membrane diffusion and, notably, the compound's ability to cross the blood-brain barrier (BBB), where a TPSA < 60–70 Ų is generally required, but small increments can still modulate CNS exposure [1].

Blood-Brain Barrier Penetration Oral Bioavailability Physicochemical Properties

Ortho-Bromo/Meta-Chloro Substitution Pattern Enables Chemoselective Sequential Cross-Coupling

The differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-couplings allows for chemoselective functionalization. In 4-(2-Bromo-3-chlorobenzyl)morpholine, the ortho-bromine atom is significantly more reactive toward oxidative addition than the meta-chlorine, with typical Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄, mild base) selectively replacing the bromide while leaving the chloride intact for subsequent diversification [1]. This orthogonal reactivity is a key advantage over dichloro or dibromo analogs, which lack this built-in selectivity [1].

Organic Synthesis C–C Bond Formation Suzuki-Miyaura Coupling

Structural Eligibility for 5HT2C Receptor Agonist Activity Based on Patent Class Disclosure

The compound falls within the generic Markush structure claimed in US Patent Application US20060178510A1, which describes a series of halogenated N-benzylmorpholine derivatives as 5HT2C receptor agonists for the treatment of obesity and related metabolic disorders [1]. While the patent does not provide specific EC₅₀ or IC₅₀ values for 4-(2-Bromo-3-chlorobenzyl)morpholine, the structural inclusion (featuring a 2-bromo,3-chloro substitution pattern on the benzyl ring) aligns with the disclosed pharmacophore that demonstrates 5HT2C agonism in functional assays [1].

GPCR Agonist Obesity CNS Indication

Targeted Application Scenarios for 4-(2-Bromo-3-chlorobenzyl)morpholine Based on Evidence


Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity and Reduced CNS Exposure

Given its lower cLogP (1.183) and higher TPSA (20.23 Ų) compared to the 5-chloro regioisomer [1], 4-(2-Bromo-3-chlorobenzyl)morpholine is a rational building block for peripheral drug targets where reduced brain penetration and improved aqueous solubility are desired. It is particularly suited for early-stage SAR campaigns targeting GPCRs (e.g., 5HT2C agonists) where fine-tuning of physicochemical properties is critical [2].

Sequential Diversification in Parallel Library Synthesis via Chemoselective Suzuki-Miyaura Coupling

The ortho-bromo substituent of 4-(2-Bromo-3-chlorobenzyl)morpholine enables selective Pd-catalyzed cross-coupling at the C–Br site while leaving the meta-chloro group available for a second, orthogonal coupling step [3]. This makes the compound a strategic choice for the rapid generation of diverse biaryl and heteroaryl morpholine libraries, leveraging the well-established reactivity difference between aryl bromides and chlorides [3].

Synthesis of 5HT2C Agonist Analogs for Metabolic Disorder Research

As a compound structurally encompassed by US20060178510A1, 4-(2-Bromo-3-chlorobenzyl)morpholine serves as a starting point or intermediate for synthesizing novel 5HT2C receptor agonists [2]. Procurement of this specific halogenated benzylmorpholine enables researchers to explore the SAR around the benzyl ring substitution pattern, a key determinant of potency and selectivity within this therapeutic class [2].

Physicochemical Benchmarking Against Halogenated Benzylmorpholine Analogs

Due to its distinct calculated properties (cLogP 1.183, TPSA 20.23 Ų) relative to regioisomers like 4-(2-bromo-5-chlorophenyl)morpholine (cLogP 3.235, TPSA 12.5 Ų) [1], this compound can be employed as a reference standard in comparative permeability and solubility assays, helping to calibrate in silico models and guide the selection of optimal halogenation patterns for specific ADME profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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